XLogP3 Lipophilicity Difference vs. 4-Chlorophenyl Analog (ΔXLogP3 = -0.5)
The target compound exhibits an XLogP3 of 2.0, which is 0.5 units lower than the 4-chlorophenyl analog (XLogP3 = 2.5) [1][2]. This lower lipophilicity, coupled with an additional hydrogen bond acceptor (count: 3 vs. 2 for the 4-chlorophenyl analog) [1][2], provides a dual physicochemical differentiation relevant to CNS drug design and solubility optimization.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | [(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine (CAS 1156267-03-6); XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = -0.5 units (fluorine analog less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.5-unit lower XLogP3 places the 4-fluorophenyl scaffold more favorably within CNS multiparameter optimization (MPO) guidelines (ideal XLogP3 range 1–3), increasing its utility in neurological target programs where passive brain penetration is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 22660898, [(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine. Accessed 2026-05-07. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 43481394, [(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine. Accessed 2026-05-07. View Source
